molecular formula C16H29N2O6PS B14325194 4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate CAS No. 100311-17-9

4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate

Cat. No.: B14325194
CAS No.: 100311-17-9
M. Wt: 408.5 g/mol
InChI Key: CXAPPZVEGXVPKZ-UHFFFAOYSA-N
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Description

4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure and properties, which make it valuable in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate typically involves multiple steps. The initial step often includes the preparation of 4-Amino-2-propoxythiobenzoic acid, followed by the esterification with S-(2-(diethylamino)ethyl) alcohol. The final step involves the formation of the hydrogen phosphate salt. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve specific solvents and temperature control .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have distinct properties and applications in different fields .

Scientific Research Applications

4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-propoxybenzoic acid S-(2-(diethylamino)ethyl) ester: Similar in structure but lacks the thiobenzoic acid moiety.

    4-Amino-2-chlorobenzoic acid S-(2-(diethylamino)ethyl) ester: Contains a chlorine atom instead of a propoxy group.

    4-Amino-3-butoxybenzoic acid S-(2-(diethylamino)ethyl) ester: Has a butoxy group instead of a propoxy group.

Uniqueness

The uniqueness of 4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate lies in its thiobenzoic acid moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific reactivity and interactions are required .

Properties

CAS No.

100311-17-9

Molecular Formula

C16H29N2O6PS

Molecular Weight

408.5 g/mol

IUPAC Name

2-(4-amino-2-propoxybenzoyl)sulfanylethyl-diethylazanium;dihydrogen phosphate

InChI

InChI=1S/C16H26N2O2S.H3O4P/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3;1-5(2,3)4/h7-8,12H,4-6,9-11,17H2,1-3H3;(H3,1,2,3,4)

InChI Key

CXAPPZVEGXVPKZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)N)C(=O)SCC[NH+](CC)CC.OP(=O)(O)[O-]

Origin of Product

United States

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